3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of imidazole, azetidine, and pyrazine moieties
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of this compound with its targets could lead to these various biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Based on the known biological activities of imidazole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile typically involves multi-step reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by the formation of the azetidine ring and finally the introduction of the pyrazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyrazine rings can be functionalized with different substituents.
Cyclization: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules
Comparison with Similar Compounds
Similar compounds to 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile include:
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-2-carbonitrile: This compound has a pyridine ring instead of a pyrazine ring, which may alter its chemical properties and biological activity.
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}benzene-2-carbonitrile: The benzene ring in this compound provides different electronic properties compared to the pyrazine ring.
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}thiazole-2-carbonitrile: The thiazole ring introduces sulfur into the structure, potentially affecting its reactivity and interactions.
The uniqueness of this compound lies in its combination of imidazole, azetidine, and pyrazine rings, which together confer specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
3-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-5-11-12(16-2-1-15-11)18-7-10(8-18)6-17-4-3-14-9-17/h1-4,9-10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANXMBZWFBADRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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